6-Chloropyridin-2-ol

Beschreibung

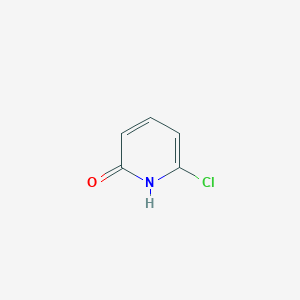

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNNBQDAAGDAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022268 | |

| Record name | 6-Chloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16879-02-0, 73018-09-4 | |

| Record name | 6-Chloro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16879-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016879020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-hydroxypyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 6-Chloropyridin-2-ol

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloropyridin-2-ol

Introduction

This compound, also known as 6-chloro-2-hydroxypyridine, is a pyridinone derivative with the chemical formula C₅H₄ClNO.[1][2][3] It exists in tautomeric equilibrium with its 2-pyridinone form, 6-chloro-2(1H)-pyridinone. This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its significance lies in its utility as a building block in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals such as herbicides and fungicides.[4] The presence of a chlorine atom and a hydroxyl/oxo group provides two reactive sites for further chemical modifications, making it a valuable precursor in advanced chemical synthesis.[4][5]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO | [1][2][6] |

| Molecular Weight | 129.54 g/mol | [1][2] |

| CAS Number | 16879-02-0 | [1][2] |

| Appearance | White to pale cream or greyish yellow crystalline powder | [4][7] |

| Melting Point | 128-130 °C | [3] |

| InChI Key | CLNNBQDAAGDAHI-UHFFFAOYSA-N | [1][2][6] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and effective method involves the partial hydrolysis of 2,6-dichloropyridine. This reaction selectively replaces one chlorine atom with a hydroxyl group. Another established method is the direct chlorination of 2-hydroxypyridine.[8]

Below is a generalized workflow for the synthesis via hydrolysis of 2,6-dichloropyridine.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes a representative procedure for the synthesis of this compound from 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropyridine (1.0 equiv) in an aqueous solution of sodium hydroxide (1.1 equiv).

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Characterization of this compound

Following synthesis and purification, the identity and purity of the compound must be confirmed through various analytical techniques. The standard characterization workflow includes spectroscopic analysis and physical property measurement.

Spectroscopic Data

Spectroscopic data provides definitive structural information for the synthesized molecule.

1. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum provides key fragmentation patterns.

| Property | Value |

| Molecular Weight | 129.544 Da |

| Major Peaks (m/z) | 131, 129, 94, 68 |

(Data sourced from NIST WebBook)[2][9]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum shows characteristic peaks for O-H, N-H, C=O, and C-Cl bonds.

| Technique | Source of Sample | Copyright |

| FTIR (KBr Wafer) | Chemische Fabrik Weyl AG, Mannheim-Waldhof, Germany | SpectraBase |

| ATR-IR | Aldrich | Copyright © 2018-2025 Sigma-Aldrich Co. LLC. / John Wiley & Sons, Inc. |

| Vapor Phase IR | DIGILAB FTS-14 | SpectraBase |

(Specific peak assignments require direct analysis of the spectra, which are available through databases like SpectraBase and the NIST WebBook).[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: For a definitive analysis, it is essential to acquire and interpret the ¹H and ¹³C NMR spectra of the synthesized sample.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate.[4] Its derivatives have shown notable biological activity. For instance, derivatives of the related 6-chloro-pyridin-3-amine have been synthesized and evaluated for their antimicrobial properties.[10] The compound is also used in organometallic chemistry to synthesize complexes with potential catalytic applications.[5][11]

While no direct signaling pathway involvement for this compound is documented, its derivatives are explored as modulators of various biological pathways. For example, related structures are investigated for their role in inflammatory pathways like the NLRP3 inflammasome.

This guide provides a comprehensive technical overview for researchers and professionals engaged in the , forming a basis for its application in drug discovery and materials science.

References

- 1. This compound | C5H4ClNO | CID 85621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-pyridinol [webbook.nist.gov]

- 3. 6-クロロ-2-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 73018-09-4 | Benchchem [benchchem.com]

- 6. 2-Chloro-6-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 7. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 9. 6-Chloro-2-pyridinol [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Chloro-2-hydroxypyridine 98 16879-02-0 [sigmaaldrich.com]

physical and chemical properties of 6-Chloropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloropyridin-2-ol, a versatile intermediate in the pharmaceutical and agrochemical industries. This document includes key data, experimental protocols, and visual representations of its chemical behavior and handling.

Core Physical and Chemical Properties

This compound, also known as 6-Chloro-2-hydroxypyridine, is a substituted pyridine derivative. Its structure and fundamental properties are crucial for its application in chemical synthesis.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClNO | --INVALID-LINK-- |

| Molecular Weight | 129.54 g/mol | --INVALID-LINK-- |

| CAS Number | 16879-02-0 | --INVALID-LINK-- |

| Appearance | White to greyish-yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 128-130 °C | --INVALID-LINK-- |

| Boiling Point | Decomposes at atmospheric pressure. | Not available |

| Solubility | Quantitative data in common organic solvents is not readily available. It is generally soluble in alcohols and other polar organic solvents. | General knowledge |

| pKa | A specific experimentally determined value is not readily available. For the parent compound, 2-hydroxypyridine, the predicted acidic pKa is around 11.7. The electron-withdrawing chloro group is expected to decrease this value, making this compound more acidic. | --INVALID-LINK-- |

Chemical Properties and Reactivity

Tautomerism

A key chemical feature of this compound is its existence in a tautomeric equilibrium with its pyridone form, 6-Chloro-2(1H)-pyridinone. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the predominant form, particularly in polar solvents and the solid state.

Caption: Tautomeric equilibrium of this compound.

Reactivity

This compound is a versatile building block in organic synthesis due to its multiple reactive sites:

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.

-

Reactions at the N-H and O-H groups: The tautomeric forms allow for reactions at both the nitrogen and oxygen atoms. For instance, the nitrogen can be alkylated or acylated, and the oxygen of the hydroxy form can undergo etherification or esterification.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. However, under forcing conditions, substitution can occur, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

Experimental Protocols

Synthesis: Hydrolysis of 2,6-Dichloropyridine

A common route for the synthesis of this compound is the selective hydrolysis of 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

Sodium hydroxide or potassium hydroxide

-

Water

-

Hydrochloric acid (for acidification)

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 2,6-dichloropyridine in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.

-

Filter the crude product and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum.

Purification: Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Expected Spectrum: The proton NMR spectrum will show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The N-H proton of the pyridone tautomer will typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated solution in a deuterated solvent is typically required compared to ¹H NMR.

-

Expected Spectrum: The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms. The carbonyl carbon of the pyridone tautomer will appear at a characteristic downfield chemical shift (typically >160 ppm).

FT-IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or an ATR accessory.

-

Expected Spectrum: The IR spectrum will show characteristic absorption bands. For the pyridone tautomer, a strong C=O stretching vibration is expected around 1650 cm⁻¹. N-H stretching vibrations may be observed in the region of 3000-3400 cm⁻¹. C-H stretching of the aromatic ring typically appears above 3000 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

-

Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (129.54 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow for synthesis and analysis.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General hazards may include:

Always use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 6-Chloropyridin-2-ol: Synthesis, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloropyridin-2-ol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, CAS number, physicochemical properties, synthesis protocols, and its applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. It exists in tautomeric equilibrium with its pyridone form, 6-chloro-2(1H)-pyridinone.

-

Chemical Name: this compound

-

CAS Number: 16879-02-0, 73018-09-4[1]

-

Molecular Formula: C₅H₄ClNO[1]

-

Molecular Weight: 129.54 g/mol [1]

-

IUPAC Name: 6-chloro-1H-pyridin-2-one[1]

-

Synonyms: 2-Chloro-6-hydroxypyridine, 6-Chloro-2(1H)-pyridinone, 6-Chloro-2-pyridinol, 6-Chloro-2-pyridone[1][2]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 128-130 °C | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.441 | [4] |

| pKa (Dissociation Constant) | Data available in IUPAC Digitized pKa Dataset | [1] |

| Water Solubility (log₁₀WS in mol/L) | -1.47 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+) consistent with a molecular weight of 129.54 g/mol . | [5] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to O-H, N-H, C=O, and C-Cl bonds. | [1] |

| ¹H NMR Spectroscopy | Spectral data available in various databases. | [1] |

| ¹³C NMR Spectroscopy | Spectral data available in various databases. | [1] |

| UV/Visible Spectroscopy | Absorption maxima can be found in the NIST Chemistry WebBook. | [6] |

Synthesis of this compound

This compound can be synthesized through various methods. Two common routes are the hydrolysis of 2,6-dichloropyridine and the diazotization of 2-amino-6-chloropyridine followed by hydrolysis (a Sandmeyer-type reaction).

Experimental Protocol: Synthesis via Hydrolysis of 2,6-Dichloropyridine

This protocol describes the selective hydrolysis of one chlorine atom from 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloropyridine (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

-

Filter the precipitate and wash with cold water.

-

Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from 2,6-dichloropyridine.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as antibacterial, antifungal, and anticancer agents. The presence of the chloro and hydroxyl/pyridone functionalities allows for diverse chemical modifications.

Role as a Synthetic Intermediate

The chlorine atom at the 6-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The pyridinol/pyridinone moiety can be alkylated or acylated to introduce further diversity. This dual reactivity makes it a valuable precursor for creating libraries of compounds for drug screening.

Biological Activities of Derivatives

Derivatives of this compound have been reported to exhibit significant biological activities:

-

Antimicrobial Activity: Amine derivatives of 6-chloropyridine have demonstrated both antibacterial and antifungal properties.

-

Anticancer Activity: The pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from 6-chloropyridine derivatives, is a privileged structure in medicinal chemistry with known anticancer properties, often acting as kinase inhibitors.

Experimental Protocols for Derivative Synthesis and Biological Evaluation

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized derivative of this compound against a fungal strain.

Materials:

-

Synthesized this compound derivative

-

Fungal strain (e.g., Candida albicans)

-

Sabouraud Dextrose Broth (SDB) or other suitable fungal growth medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., Fluconazole)

-

Negative control (broth only)

-

Vehicle control (DMSO or other solvent used to dissolve the compound)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the fungal growth medium to achieve a range of concentrations.

-

Prepare a standardized fungal inoculum according to established protocols (e.g., 0.5 McFarland standard).

-

Add the fungal inoculum to each well containing the test compound dilutions.

-

Include a positive control (fungal inoculum with a known antifungal agent), a negative control (medium only), and a vehicle control (fungal inoculum with the solvent used for the test compound).

-

Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Signaling Pathway Implication

Derivatives of this compound, particularly those with a pyrido[2,3-d]pyrimidine core, often function as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases, these compounds can disrupt cancer cell signaling and induce apoptosis. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by such derivatives.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the fields of medicinal chemistry and drug development. Its accessible synthesis and the diverse reactivity of its functional groups make it an important building block for the creation of novel compounds with a wide range of biological activities. The experimental protocols and data provided in this guide are intended to support researchers in their efforts to explore the full potential of this compound in their scientific endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.tpu.ru [portal.tpu.ru]

- 5. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 6. Method for preparing 3,5,6-trichloropyridin-2-ol sodium by improved one pot process - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide on the Tautomerism of 6-Chloro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 6-chloro-2-hydroxypyridine, a phenomenon of critical interest in medicinal chemistry and drug development. The molecule exists in a dynamic equilibrium between its lactim (6-chloro-2-hydroxypyridine) and lactam (6-chloro-2-pyridone) forms. Understanding the factors that govern this equilibrium, such as solvent polarity and electronic effects, is paramount for predicting molecular properties, including bioavailability, receptor binding, and metabolic stability. This document synthesizes theoretical and experimental data, details analytical methodologies for characterization, and presents computational workflows for the study of this tautomerism.

Introduction

Tautomerism, the interconversion of constitutional isomers, typically through proton migration, plays a pivotal role in the chemical and biological activity of many heterocyclic compounds. For 2-hydroxypyridine and its derivatives, the lactim-lactam tautomerism is a classic and extensively studied example. The introduction of a chlorine atom at the 6-position of the pyridine ring significantly influences the electronic properties and, consequently, the position of the tautomeric equilibrium. This guide focuses on the intricate balance between the 6-chloro-2-hydroxypyridine (lactim) and 6-chloro-2-pyridone (lactam) tautomers.

The relative stability of these tautomers is a subject of considerable interest as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution. These characteristics are fundamental determinants of a molecule's interaction with biological targets. Therefore, a thorough understanding and ability to predict the predominant tautomeric form under various conditions are essential for rational drug design and development.

The Tautomeric Equilibrium

The tautomerization of 6-chloro-2-hydroxypyridine involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.

Caption: Tautomeric equilibrium between 6-chloro-2-hydroxypyridine and 6-chloro-2-pyridone.

The position of this equilibrium is quantified by the tautomeric equilibrium constant (KT), defined as the ratio of the concentration of the lactam form to the lactim form.

Theoretical Studies

Computational chemistry provides valuable insights into the intrinsic stability of the tautomers and the influence of the surrounding medium. Theoretical studies on 6-chloro-2-hydroxypyridine have explored the tautomeric equilibrium in the gas phase and in solution.[1]

In the gas phase, the lactim form (6-chloro-2-hydroxypyridine) is predicted to be the more stable tautomer.[2] This preference is attributed to the aromatic character of the pyridine ring in the lactim form. The introduction of the electron-withdrawing chlorine atom at the 6-position further stabilizes the lactim tautomer compared to the unsubstituted 2-hydroxypyridine.[3]

In solution, the equilibrium can shift dramatically depending on the polarity of the solvent.[1] Polar solvents tend to favor the more polar lactam form (6-chloro-2-pyridone) due to stronger solute-solvent interactions, particularly hydrogen bonding.[4]

Table 1: Calculated Relative Energies and Equilibrium Constants of 6-Chloro-2-hydroxypyridine Tautomers

| Phase/Solvent | More Stable Tautomer | ΔE (kcal/mol)a | KT ([Lactam]/[Lactim]) | Reference |

| Gas Phase | Lactim | 1.5 | < 1 | [1] |

| Carbon Tetrachloride | Lactim | 0.2 | < 1 | [1] |

| Water | Lactam | -1.5 | > 1 | [1] |

a A positive ΔE indicates the lactim form is more stable.

Experimental Studies

Experimental determination of the tautomeric equilibrium is crucial for validating theoretical predictions and for understanding the behavior of the molecule in real-world systems. Various spectroscopic techniques are employed for this purpose.

A study using synchrotron-based techniques determined that in the gas phase, the lactim tautomer is dominant for 6-chloro-2-hydroxypyridine.[2] This experimental finding is in good agreement with theoretical calculations.

In solution, the equilibrium is highly dependent on the solvent. While comprehensive experimental data for 6-chloro-2-hydroxypyridine across a wide range of solvents is limited, studies on the parent 2-hydroxypyridine system show a clear trend. In non-polar solvents, the lactim form is significant, while in polar, protic solvents, the lactam form predominates.[4][5] It is expected that 6-chloro-2-hydroxypyridine follows a similar trend.

Experimental Protocols

Precise determination of the tautomeric ratio requires rigorous experimental design and execution. The following sections detail the methodologies for the key analytical techniques used in the study of 6-chloro-2-hydroxypyridine tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantitatively assessing tautomeric equilibria in solution. The two tautomers will have distinct chemical shifts for their respective protons and carbons.

Protocol:

-

Sample Preparation:

-

Prepare solutions of 6-chloro-2-hydroxypyridine in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O) at a concentration of approximately 10-20 mg/mL.

-

Ensure the solvents are of high purity and low water content, as trace amounts of water can influence the equilibrium.

-

-

1H NMR Spectroscopy:

-

Acquire 1H NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

-

The chemical shifts of the aromatic protons are particularly informative. The lactim form is expected to show signals in the aromatic region, while the lactam form will exhibit signals more characteristic of a diene system.

-

The N-H proton of the lactam form typically appears as a broad singlet at a downfield chemical shift.

-

-

13C NMR Spectroscopy:

-

Acquire proton-decoupled 13C NMR spectra.

-

The chemical shift of the C2 carbon is a key indicator: in the lactim form, it will be in the typical range for an aromatic carbon attached to an oxygen, while in the lactam form, it will be shifted significantly downfield due to the carbonyl character.

-

-

Data Analysis:

-

Identify the characteristic signals for each tautomer.

-

The tautomeric ratio can be determined by integrating the well-resolved signals corresponding to each form in the 1H NMR spectrum.

-

The equilibrium constant, KT, is calculated as the ratio of the integrals of the lactam and lactim signals.

-

Table 2: Expected 1H and 13C NMR Chemical Shifts (δ, ppm) for the Tautomers of 6-Chloro-2-hydroxypyridine

| Tautomer | H3 | H4 | H5 | C2 | C3 | C4 | C5 | C6 |

| Lactim | ~6.8 | ~7.5 | ~6.9 | ~160 | ~110 | ~140 | ~115 | ~145 |

| Lactam | ~6.2 | ~7.3 | ~6.3 | ~165 | ~105 | ~140 | ~110 | ~150 |

Note: These are estimated values based on data for related compounds. Actual values may vary depending on the solvent.

Caption: Experimental workflow for NMR-based determination of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as the two forms have different chromophores and thus distinct absorption spectra.

Protocol:

-

Sample Preparation:

-

Prepare dilute solutions of 6-chloro-2-hydroxypyridine in a range of spectroscopic-grade solvents of varying polarity. Concentrations should be in the micromolar range to ensure adherence to the Beer-Lambert law.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectra over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer.

-

The lactim form, being more aromatic, is expected to have a primary absorption band at a shorter wavelength compared to the lactam form, which possesses a more extended conjugated system.

-

-

Data Analysis:

-

Deconvolute the overlapping spectra of the two tautomers to determine their individual contributions.

-

The ratio of the absorbances at the respective λmax values, corrected for the molar absorptivity of each tautomer, can be used to calculate the equilibrium constant. The molar absorptivities of the individual tautomers can be estimated from measurements in solvents where one form is known to be overwhelmingly dominant, or from studies of locked N-methyl (lactam) and O-methyl (lactim) derivatives.

-

Table 3: Expected UV-Vis Absorption Maxima (λmax, nm) for the Tautomers of 6-Chloro-2-hydroxypyridine

| Tautomer | Expected λmax (nm) | Chromophore |

| Lactim | ~270-280 | Substituted benzene-like |

| Lactam | ~300-320 | Conjugated diene-one |

Note: These are estimated values based on data for related compounds. Actual values will exhibit solvatochromic shifts.

Computational Workflow for Tautomerism Analysis

Computational chemistry is an indispensable tool for predicting and rationalizing tautomeric preferences. A typical workflow involves several steps to ensure accurate and reliable results.

Caption: A typical computational workflow for the analysis of tautomeric equilibria.

This workflow allows for the systematic evaluation of the relative stabilities of tautomers in both the gas phase and in various solvents, providing a predictive framework that complements experimental studies.

Conclusion

The tautomerism of 6-chloro-2-hydroxypyridine is a finely balanced equilibrium influenced by a combination of electronic and environmental factors. In the gas phase, the aromatic lactim form is favored, a preference that is enhanced by the electron-withdrawing chloro substituent. In solution, the equilibrium is highly sensitive to solvent polarity, with polar solvents stabilizing the more polar lactam tautomer. A comprehensive understanding of this tautomeric behavior is essential for professionals in drug discovery and development, as the predominant tautomer will dictate the molecule's physicochemical properties and its interactions with biological systems. The integrated use of theoretical calculations and experimental techniques, particularly NMR and UV-Vis spectroscopy, as detailed in this guide, provides a robust framework for the characterization and prediction of the tautomeric landscape of 6-chloro-2-hydroxypyridine and related compounds.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. wuxibiology.com [wuxibiology.com]

Commercial Availability and Suppliers of 6-Chloropyridin-2-ol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable supply of key chemical intermediates is paramount to the success of their projects. 6-Chloropyridin-2-ol, a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds, is readily available from a multitude of commercial suppliers. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and a detailed experimental protocol for a common synthetic application.

Global Suppliers and Commercial Availability

This compound (CAS No: 16879-02-0), also known as 6-Chloro-2(1H)-pyridinone, is offered by major chemical suppliers worldwide, ensuring its accessibility for research and development purposes.[1][2] Prominent suppliers include Sigma-Aldrich (now part of MilliporeSigma), Fisher Scientific (stocking Thermo Scientific Chemicals), and TCI America.[3][4][5] Beyond these major distributors, a diverse range of other vendors such as Ambeed, AK Scientific, and various suppliers on platforms like Echemi provide this compound, offering competitive pricing and various quantities.[2]

The compound is typically available as a gray to brown solid, and its purity is a critical factor for its application in sensitive synthetic procedures.[2] The most commonly offered purity grade is 98%, which is suitable for most research and development applications.[3][4][5] Higher purity grades may be available upon request from specialized manufacturers. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]

For easy comparison, the following table summarizes the availability of this compound from a selection of key suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 136786 | 98% | 5g, 25g |

| Fisher Scientific | A13164 | 98% | 5g, 25g, 100g |

| TCI America | C1079 | >98.0% | 5g, 25g |

| Ambeed | A236089 | Not specified | 5g, 10g, 25g, 100g |

| AK Scientific, Inc. | J52375 | Not specified | 10g, 25g, 100g, 500g |

| China Skyrun Industrial Co., Ltd. | Not specified | Industrial/Pharmaceutical Grade | Bulk quantities |

Application in Organic Synthesis: A Versatile Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceuticals.[6] Its utility stems from the reactivity of the chlorine atom, which can be displaced through various cross-coupling reactions, and the pyridinol moiety, which can also be functionalized.

One of the most powerful and widely used methods for forming carbon-carbon bonds in drug discovery is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction enables the coupling of aryl or vinyl halides with organoboron compounds. While chloropyridines are known to be less reactive than their bromo or iodo counterparts, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have made their use in Suzuki couplings highly efficient.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound. This procedure is a general guideline and may require optimization based on the specific boronic acid used and the desired product.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand like SPhos or XPhos, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.[1]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[1][7]

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

-

Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature, typically between 80-110 °C.[1] The reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer.

-

Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.[1]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the Suzuki-Miyaura coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 6-Chloro-2-hydroxypyridine 98 16879-02-0 [sigmaaldrich.com]

- 4. 6-クロロ-2-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-6-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Solubility Profile of 6-Chloropyridin-2-ol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridin-2-ol is a valuable heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This technical guide addresses the current landscape of solubility data for this compound, provides a comprehensive, standardized experimental protocol for its determination, and offers a framework for the systematic evaluation of its solubility characteristics. While extensive quantitative solubility data in the public domain is limited, this guide equips researchers with the necessary tools and methodologies to generate reliable and reproducible solubility profiles tailored to their specific applications.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. From synthetic chemistry to formulation science, solubility data informs decisions on solvent selection for reactions and crystallizations, purification methods, and the choice of excipients for drug delivery systems. This compound, with its polar hydroxyl group and a chlorine-substituted pyridine ring, exhibits a nuanced solubility profile that necessitates empirical determination for various solvent systems. This guide provides a foundational understanding of its properties and a practical approach to solubility measurement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties provide a baseline for understanding its potential behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO | PubChem[1] |

| Molecular Weight | 129.54 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 128-130 °C | Sigma-Aldrich |

| logP (Octanol/Water Partition Coefficient) | 1.441 (Calculated) | Cheméo[2] |

| Water Solubility (logS) | -1.47 (Calculated, mol/L) | Cheméo[2] |

Note: The logP and water solubility values are calculated predictions and should be confirmed by experimental data.

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of common organic solvents is not readily found in the literature. The solubility is dependent on factors such as the polarity of the solvent, temperature, and the crystalline form of the solute. It is generally anticipated that this compound will exhibit higher solubility in polar protic and aprotic solvents due to the presence of the hydroxyl group and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding.

To facilitate systematic data collection, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Tetrahydrofuran | ||||

| Toluene | ||||

| Heptane |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable and accurate method for determining the solubility of this compound in various organic solvents. This method is adapted from established techniques for solubility measurement of solid organic compounds.[3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure

A visual representation of the experimental workflow is provided in the diagram below.

References

Synthesis of 6-Chloropyridin-2-ol from 2,6-Dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-chloropyridin-2-ol from 2,6-dichloropyridine, a crucial transformation in the production of various pharmaceutical and agrochemical agents. The core of this process lies in the selective nucleophilic aromatic substitution (SNAr) reaction, where one chlorine atom of the starting material is displaced by a hydroxyl group.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution mechanism, specifically through an addition-elimination pathway. The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is further activated towards nucleophilic attack by the two electron-withdrawing chlorine substituents.[1] This activation facilitates the displacement of one of the chlorine atoms by a nucleophile, in this case, a hydroxide ion.

The reaction is initiated by the attack of a hydroxide ion (OH⁻) on one of the carbon atoms bearing a chlorine atom (C2 or C6 position). This results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atom of the pyridine ring. In the subsequent step, the aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final product, this compound, which exists in equilibrium with its tautomeric form, 6-chloro-2(1H)-pyridinone.

Reaction Pathway

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocols

While specific, detailed protocols for the selective mono-hydrolysis of 2,6-dichloropyridine are not extensively reported, a representative procedure can be outlined based on established principles of nucleophilic aromatic substitution on pyridine rings. A cited method mentions the hydrolysis of 2,6-dichloropyridine with a base under pressure to achieve an 85% yield of 6-chloro-2(1H)-pyridinol.[3]

Representative Protocol for Selective Mono-hydrolysis:

Materials:

-

2,6-Dichloropyridine

-

Sodium Hydroxide (NaOH)

-

Water (deionized)

-

Hydrochloric Acid (HCl) for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2,6-dichloropyridine in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to 2,6-dichloropyridine should be carefully controlled to favor mono-substitution.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture under pressure. The precise temperature and pressure are critical parameters that require optimization to achieve high selectivity and yield.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Neutralization: Transfer the reaction mixture to a beaker and neutralize with hydrochloric acid to a pH of approximately 7.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of this compound from 2,6-dichloropyridine. The data is based on a reported synthesis that achieved a high yield.[3]

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloropyridine | N/A |

| Reagent | Base (e.g., NaOH) | [3] |

| Solvent | Water | [3] |

| Reaction Conditions | Under pressure | [3] |

| Product | 6-chloro-2(1H)-pyridinol | [3] |

| Yield | 85% | [3] |

Note: The term "this compound" and "6-chloro-2(1H)-pyridinol" are often used interchangeably, representing the tautomeric forms of the same compound.

This technical guide provides a foundational understanding of the synthesis of this compound from 2,6-dichloropyridine. For laboratory implementation, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

The Versatile Scaffold: 6-Chloropyridin-2-ol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the ever-evolving landscape of drug discovery, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient medicinal chemistry. These molecular frameworks, capable of interacting with multiple biological targets, offer a strategic advantage in the development of novel therapeutics. Among these, the pyridin-2-one motif and its derivatives have consistently demonstrated significant potential across a spectrum of diseases. This technical guide focuses on a key member of this family, 6-Chloropyridin-2-ol, a versatile building block whose unique electronic and structural features make it an invaluable starting point for the synthesis of a diverse array of biologically active compounds. This document will provide a comprehensive overview of its applications in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Applications in Drug Discovery

The this compound scaffold serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. The presence of a chlorine atom at the 6-position provides a reactive handle for various chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions, allowing for the systematic exploration of the chemical space and optimization of pharmacological properties.

Anticancer Activity

Derivatives of the broader pyridinone family have shown significant promise as anticancer agents. While direct clinical applications of this compound derivatives are still emerging, related structures have demonstrated potent activity against various cancer cell lines. For instance, cyanopyridinone derivatives have been investigated as inhibitors of Pim-1 kinase, a target implicated in several cancers.[1] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with IC50 values indicating their potency.

Table 1: Anticancer Activity of Selected Pyridinone and Related Heterocyclic Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Cyanopyridinone Derivative (4c) | HePG2 (Liver) | 8.02 ± 0.38 | [1] |

| Cyanopyridinone Derivative (4d) | HePG2 (Liver) | 6.95 ± 0.34 | [1] |

| Tetralin-based 2-oxopyridine (6a) | Hela (Cervix) | 7.1 | [2] |

| Tetralin-based 2-oxopyridine (6b) | Hela (Cervix) | 10.9 | [2] |

| Thienopyridine Derivative (6i) | HSC3 (Head and Neck) | 10.8 | [3] |

| Thienopyridine Derivative (6i) | T47D (Breast) | 11.7 | [3] |

| Thienopyridine Derivative (6i) | RKO (Colorectal) | 12.4 | [3] |

Note: The compounds listed are structurally related to this compound and demonstrate the potential of the pyridinone scaffold in oncology.

The proposed mechanism for some of these anticancer agents involves the inhibition of critical signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.

Proposed inhibition of the PI3K/AKT signaling pathway.

Neuroprotective Effects

The pyridinone scaffold is also being explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's. Research has shown that certain 1-hydroxypyridin-2-one compounds can protect against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease in vitro and in vivo.[4][5] The mechanism of action is often attributed to the chelation of excess intracellular iron, which can catalyze the formation of reactive oxygen species (ROS) and contribute to oxidative stress.[4] Furthermore, activation of the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response, has been identified as a neuroprotective mechanism for some compounds.[5][6]

Activation of the Nrf2/HO-1 signaling pathway.

Anti-inflammatory and Antimicrobial Activities

Derivatives of pyridinones have also demonstrated potential as anti-inflammatory and antimicrobial agents. The anti-inflammatory effects can be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade.[7][8] The antimicrobial activity of 6-chloropyridin-2-yl derivatives has been reported against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of 6-Chloropyridin-2-yl Amine Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) |

| 3a | Bacillus subtilis | 18 |

| 3a | Staphylococcus aureus | 16 |

| 3f | Xanthomonas campestris | 17 |

| 3h | Escherichia coli | 15 |

| 3h | Fusarium oxysporum | 14 |

Data extracted from a study on 6-chloro-pyridin-2-yl-amine derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for advancing drug discovery programs. Below are representative methodologies for the synthesis of pyridinone derivatives and their biological evaluation.

General Synthesis of 6-Substituted Pyridin-2-ones

This protocol describes a general method for nucleophilic aromatic substitution on a 6-chloropyridin-2-one scaffold.

Materials:

-

This compound

-

Desired nucleophile (e.g., an amine, thiol, or alcohol)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)

-

Solvent (e.g., DMF, DMSO, or NMP)

-

Reaction vessel (e.g., round-bottom flask with a condenser)

-

Stirring apparatus and heating source

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Add the nucleophile (1.1-1.5 eq) to the reaction mixture.

-

Heat the mixture to an appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted pyridin-2-one.

Generalized workflow for the synthesis of 6-substituted pyridin-2-ones.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds with a wide range of biological activities. The demonstrated potential of its derivatives in oncology, neuroprotection, and anti-infective and anti-inflammatory applications underscores the importance of this privileged structure. While no drug containing this specific core has yet reached the market, the wealth of preclinical data on related compounds provides a strong rationale for its continued exploration. Future research efforts should focus on the synthesis and evaluation of novel this compound derivatives with optimized potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates. The information and protocols provided in this guide aim to facilitate these endeavors and contribute to the development of the next generation of therapeutics based on this promising scaffold.

References

- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Chloropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 6-Chloropyridin-2-ol with various aryl and heteroaryl boronic acids. The synthesis of 6-aryl-pyridin-2-ols is of significant interest in medicinal chemistry and drug development due to the prevalence of this scaffold in biologically active molecules. While aryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity necessitates carefully optimized reaction conditions. This application note outlines the key parameters, a general experimental workflow, and troubleshooting advice to facilitate successful coupling reactions.

General Reaction Scheme

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Optimized Reaction Components

The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. The following table summarizes recommended starting conditions based on protocols for similar challenging heteroaryl chlorides.[1][2][3]

| Component | Recommendation | Rationale & Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources. Loading typically ranges from 1-5 mol%.[2] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands (Buchwald ligands) are highly effective for activating the C-Cl bond of heteroaryl chlorides.[2][3] An N-heterocyclic carbene (NHC) ligand could also be a powerful alternative.[3] A standard ligand like PPh₃ may prove ineffective.[2] |

| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often required for the efficient transmetalation of aryl chlorides.[2] Typically, 2-3 equivalents are used.[1] |

| Solvent | 1,4-Dioxane/water, Toluene, THF | A mixture of an organic solvent and water is often beneficial.[4] Anhydrous conditions may also be effective, and a small amount of water can sometimes be crucial when using bases like K₃PO₄.[2] The reaction concentration is typically between 0.1-0.5 M.[1] |

| Boronic Acid/Ester | Arylboronic acid, Arylboronic acid pinacol ester | 1.1 to 1.5 equivalents are generally used.[1] Boronic esters can offer enhanced stability and reduce protodeboronation side reactions.[3][5] |

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization for specific substrates may be necessary.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)[6]

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[2]

-

Ligand (e.g., SPhos, 4-10 mol%)[2]

-

Base (e.g., K₃PO₄, 2-3 equiv)[2]

-

Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)[6]

-

Inert gas (Argon or Nitrogen)[1]

-

Standard glassware (Schlenk flask or sealed vial)[1]

-

Magnetic stirrer and heating plate[1]

-

Solvents for work-up (e.g., Ethyl Acetate, water, brine)[4]

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)[4]

-

Silica gel for column chromatography[1]

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.[1]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][6]

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[2]

-

Solvent Addition: Add the degassed solvent system via syringe.[1]

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[1][2]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.[1]

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2]

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Purification:

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| No or Low Conversion | Inactive Catalyst/Ligand: The C-Cl bond is strong; standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] | Switch to a more active catalytic system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[2][3] |

| Insufficient Temperature: Aryl chlorides require higher temperatures for the oxidative addition step.[2] | Increase the reaction temperature to the 80-120 °C range.[3] | |

| Ineffective Base: The base may be too weak or not soluble enough to facilitate transmetalation.[2] | Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[2][3] | |

| Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[2] | Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[2] | |

| Side Reactions | Protodeboronation: Cleavage of the C-B bond of the boronic acid by a proton source.[3] | Use anhydrous solvents and high-purity reagents. Consider using a more stable boronic ester (e.g., pinacol ester).[3] |

| Homocoupling: Formation of biaryl products from the coupling of two identical partners.[3] | This is often promoted by oxygen. Ensure the system is properly degassed.[3] |

By carefully selecting the reaction components and following the detailed protocol, researchers can successfully perform the Suzuki-Miyaura cross-coupling of this compound to generate a diverse range of valuable 6-aryl-pyridin-2-ol derivatives.

References

6-Chloropyridin-2-ol: A Versatile Precursor for the Synthesis of Pharmaceutical Agents

Application Note AP2024-03

Introduction

6-Chloropyridin-2-ol is a valuable and versatile heterocyclic building block in medicinal chemistry. Its bifunctional nature, featuring a reactive chlorine atom and a nucleophilic hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), allows for diverse chemical transformations. This makes it an ideal starting material for the synthesis of a wide range of complex molecules, particularly kinase inhibitors, which are a cornerstone of modern targeted therapies for cancer and inflammatory diseases. This application note provides a comprehensive overview of the utility of this compound as a precursor in pharmaceutical synthesis, with a focus on the generation of p38 MAP kinase inhibitors. Detailed experimental protocols for key synthetic transformations and relevant biological pathways are also presented.

Key Applications in Pharmaceutical Synthesis

The pyridine scaffold is a privileged structure in drug discovery, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The strategic placement of a chlorine atom at the 6-position of the pyridin-2-ol core provides a handle for introducing molecular diversity through various cross-coupling reactions.

1. Synthesis of p38 MAP Kinase Inhibitors:

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses.[1][2] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, p38 MAPK has emerged as a significant therapeutic target.[1] Many potent and selective p38 MAPK inhibitors feature a substituted pyridine core, which can be efficiently synthesized from this compound.

A general synthetic strategy involves an initial Suzuki-Miyaura cross-coupling reaction to install an aryl or heteroaryl group at the 6-position, followed by functionalization of the 2-position, often through O-alkylation or conversion to an amino group for subsequent reactions.

2. Synthesis of Other Kinase Inhibitors:

Beyond p38 MAPK, the this compound scaffold is a valuable starting point for the synthesis of inhibitors targeting other kinases implicated in oncology, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Anaplastic Lymphoma Kinase (ALK). The synthetic strategies often mirror those used for p38 MAPK inhibitors, highlighting the broad applicability of this precursor.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations in the synthesis of a generic p38 MAP kinase inhibitor scaffold starting from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-